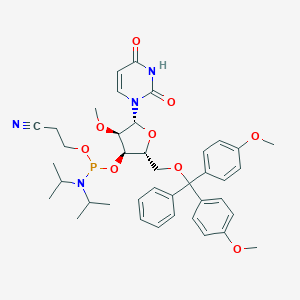

5'-O-(4,4'-二甲氧基三苯甲基)-2'-O-甲基尿苷-3'-(2-氰乙基-N,N-二异丙基)亚磷酰胺

描述

Synthesis Analysis

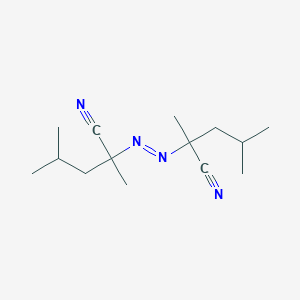

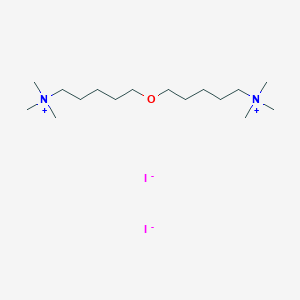

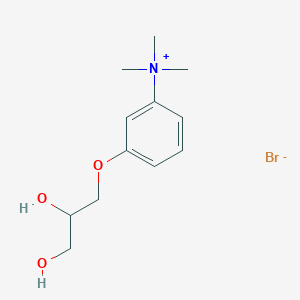

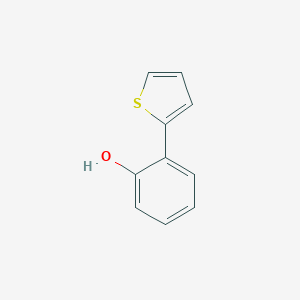

The synthesis of related phosphoramidite compounds involves multi-step chemical processes that ensure high purity and yield. These processes typically include the protection of nucleoside hydroxyl groups, coupling reactions to introduce phosphoramidite functionalities, and subsequent deprotection steps. The semisynthesis of similar phosphoramidite derivatives has been described in various studies, highlighting efficient routes to these compounds for oligonucleotide synthesis (Uddin et al., 2010).

Molecular Structure Analysis

The molecular structure of phosphoramidite compounds is characterized by spectroscopic methods such as NMR, which provide insights into the stereochemistry and electronic environment of the phosphorous center and its adjacent groups. Structural studies of variously oxidized phosphoramidite derivatives have shown that reactions proceed with retention of P-configuration, highlighting the stability and specificity of these compounds during synthesis (Gács-baitz et al., 2009).

Chemical Reactions and Properties

Phosphoramidite compounds participate in key chemical reactions during oligonucleotide synthesis, including the coupling reaction which forms phosphodiester bonds between nucleosides. The efficiency and specificity of these reactions are critical for the synthesis of oligonucleotides with precise sequences. The chemical properties of phosphoramidite derivatives, such as reactivity and stability, are influenced by their protective groups and the electronic nature of the substituents (Beijer et al., 1990).

科学研究应用

1. 亲和层析和磷酸化

5'-O-(4,4'-二甲氧基三苯甲基)-2'-O-甲基尿苷-3'-(2-氰乙基-N,N-二异丙基)亚磷酰胺已被用作亲和层析和寡核苷酸磷酸化中的关键组分。Higgins等人(1989)解释了它在将尿苷残基连接到合成寡脱氧核苷酸中的用途,从而实现色谱载体上的选择性保留并转化为具有5'磷酸基团的形式 (Higgins et al., 1989).

2. 寡核苷酸的合成

该化合物是寡核苷酸合成中的组成部分。沙阿等人(1994)讨论了它在制备光敏RNA亚磷酰胺(如5-溴尿苷和5-碘尿苷)中的用途,这对于将光探针整合到RNA序列中至关重要 (Shah et al., 1994)。此外,乌丁等人(2010)描述了它在6-氯嘌呤-2'-脱氧核苷的酶促合成和随后的化学转化中用于合成荧光标记的寡核苷酸 (Uddin et al., 2010)。

3. 增强RNA生化研究

贝耶等人(1990)利用该化合物组装具有2'-O-甲基化的寡核糖核苷酸,突出了其在RNA生化研究中的重要性 (Beijer et al., 1990).

作用机制

Target of Action

The primary target of DMT-2’O-Methyl-rU Phosphoramidite is the DNA/RNA molecule itself . This compound is a building block used in the synthesis of oligonucleotides, specifically 2’-O-Methyl RNA .

Mode of Action

DMT-2’O-Methyl-rU Phosphoramidite interacts with its target during the process of oligonucleotide synthesis . It is incorporated into the growing oligonucleotide chain in a site-specific manner, guided by the sequence of the template strand. The 2’-O-Methyl modification on the ribose sugar of the uridine base enhances the stability of the synthesized oligonucleotide .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis. The addition of DMT-2’O-Methyl-rU Phosphoramidite to the growing oligonucleotide chain is a key step in this pathway, which ultimately leads to the production of a stable, sequence-specific oligonucleotide .

Pharmacokinetics

It’s worth noting that the stability of the oligonucleotides synthesized using this compound can be influenced by the 2’-o-methyl modification, which can enhance resistance to nuclease degradation .

Result of Action

The result of the action of DMT-2’O-Methyl-rU Phosphoramidite is the synthesis of stable, 2’-O-Methyl modified oligonucleotides. These oligonucleotides can be used in various biological and medical research applications, including the study of gene function, the development of therapeutic oligonucleotides, and the creation of molecular probes .

Action Environment

The action of DMT-2’O-Methyl-rU Phosphoramidite is typically carried out in a controlled laboratory environment. Factors such as the pH of the reaction, the temperature, and the presence of other reagents can influence the efficiency of oligonucleotide synthesis and the stability of the resulting product .

安全和危害

未来方向

属性

IUPAC Name |

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUOJOLPNDCIHL-XKZJCBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447505 | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

760.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110764-79-9 | |

| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

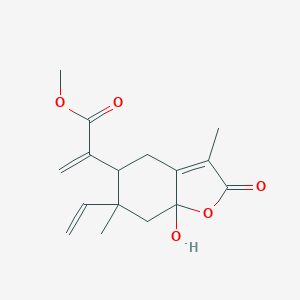

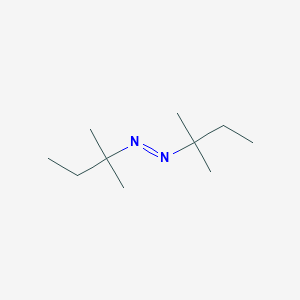

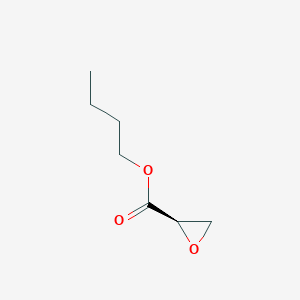

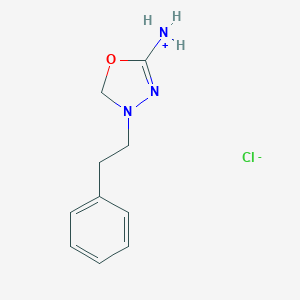

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)

![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)